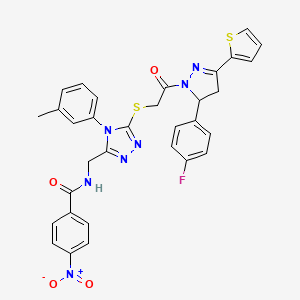

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26FN7O4S2/c1-20-4-2-5-25(16-20)38-29(18-34-31(42)22-9-13-24(14-10-22)40(43)44)35-36-32(38)46-19-30(41)39-27(21-7-11-23(33)12-8-21)17-26(37-39)28-6-3-15-45-28/h2-16,27H,17-19H2,1H3,(H,34,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPBZFCFHCIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26FN7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that contribute to its biological activity, including a triazole ring , pyrazole , and nitrobenzamide moieties.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of approximately 644.7 g/mol. The presence of multiple active groups suggests potential interactions with various biological targets, making it an interesting candidate for further pharmacological studies.

| Structural Feature | Description | Notable Activities |

|---|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms | Associated with antifungal and anticancer activities |

| Pyrazole | A five-membered ring with two nitrogen atoms | Exhibits antimicrobial properties |

| Nitro Group | An -NO₂ group attached to a benzene ring | Enhances electrophilic character and potential interactions |

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. A study evaluating similar compounds found moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The triazole component in the structure is particularly noteworthy for its antifungal properties. Compounds with triazole rings have been widely studied for their efficacy against fungal infections, often acting as inhibitors of fungal enzymes . The specific compound may interact with fungal cell membranes or inhibit critical biosynthetic pathways.

Anticancer Potential

The structural features of this compound suggest possible anticancer activities. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the nitro group may enhance the compound's reactivity towards cancer-specific targets.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on the known activities of similar compounds:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial and fungal survival.

- Cell Membrane Disruption : The interaction with cell membranes could lead to increased permeability or disruption, ultimately causing cell death.

- Receptor Interaction : The structural motifs may allow binding to specific receptors involved in cancer progression or inflammatory responses.

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of pyrazole derivatives, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that while some derivatives exhibited promising activity against S. aureus, others showed limited efficacy against E. coli .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole-based compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range . This suggests that modifications to the structure can enhance therapeutic efficacy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those related to the compound . Triazoles are known for their efficacy against a range of bacterial and fungal pathogens. The compound's structure suggests a potential for enhanced biological activity due to the presence of multiple functional groups that can interact with microbial targets.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that compounds with similar structural motifs to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Applications

The compound's potential as an antifungal agent is also noteworthy. The incorporation of sulfur and nitrogen heterocycles has been shown to enhance antifungal activity. Research indicates that derivatives of triazole compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species.

Table 1: Antifungal Activity Comparison

| Compound Name | Activity Against C. albicans | Activity Against A. niger |

|---|---|---|

| Compound A | Inhibitory Zone: 15 mm | Inhibitory Zone: 12 mm |

| Compound B | Inhibitory Zone: 20 mm | Inhibitory Zone: 18 mm |

| N-Triazole | Inhibitory Zone: 18 mm | Inhibitory Zone: 15 mm |

Potential in Cancer Therapy

Emerging research suggests that compounds similar to this compound may exhibit anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation is currently under investigation.

Case Study: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspases. The results showed that compounds with structural similarities to the target compound led to reduced viability in treated cell lines compared to controls .

Comparison with Similar Compounds

Core Heterocyclic Framework

The pyrazole-triazole scaffold is shared with several analogs (e.g., compounds in , and 11). Key differences arise in the substituents:

Impact of Substituents :

Crystallographic and Conformational Analysis

Isostructural analogs () crystallize in triclinic P¯I symmetry with two independent molecules per asymmetric unit.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

Molecular Weight and Solubility

Antimicrobial Activity

Structure-Activity Relationships (SAR)

- Halogen vs. Methoxy Substituents : Chloro/methoxy groups influence electronic properties and binding affinity. The 4-fluorophenyl group in the target compound balances electronegativity and steric effects .

- Thiophene vs. Triazole : Thiophene’s aromaticity may enhance target binding compared to bulkier triazolyl groups .

Preparation Methods

Synthesis of 5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The pyrazoline core is synthesized via a Claisen-Schmidt condensation followed by cyclocondensation:

- Chalcone Formation : 4-Fluorobenzaldehyde (1.0 equiv) and thiophene-2-carboxaldehyde (1.0 equiv) react in ethanol under basic conditions (NaOH, 0°C) to yield α,β-unsaturated ketone (chalcone).

- Cyclocondensation : The chalcone is treated with hydrazine hydrate (2.0 equiv) in refluxing ethanol for 6 hours, forming the dihydropyrazole ring via [3+2] cycloaddition.

Bromoacetylation of Pyrazoline

The pyrazoline intermediate undergoes bromoacetylation to introduce an electrophilic site:

- Reaction Conditions : Pyrazoline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base. The mixture is stirred for 4 hours at room temperature.

- Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Synthesis of 5-(Mercapto)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)Methylamine

This intermediate is prepared through a three-step sequence:

- Thiosemicarbazide Formation : m-Tolyl isocyanate (1.0 equiv) reacts with thiosemicarbazide (1.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours.

- Cyclization to Triazole-Thiol : The thiosemicarbazide is treated with aqueous NaOH (2M) and carbon disulfide (CS₂) under reflux, forming the 1,2,4-triazole-thiol ring.

- Aminomethylation : The triazole-thiol is reacted with formaldehyde (1.1 equiv) and ammonium chloride (1.5 equiv) in methanol at 50°C for 6 hours to introduce the methylamine side chain.

Thioether Coupling and Amidation

The final stages involve sequential nucleophilic substitution and amidation:

- Thioether Formation : The bromoacetyl-pyrazoline (1.0 equiv) and triazole-thiol (1.2 equiv) are combined in anhydrous ethanol with triethylamine (2.0 equiv). The reaction is refluxed for 8 hours, forming the thioether linkage.

- Amidation : The amine intermediate (1.0 equiv) is reacted with 4-nitrobenzoyl chloride (1.5 equiv) in DCM containing dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature.

Purification : Final product is crystallized from methanol/ethyl acetate (1:3).

Overall Yield : 57–65% (estimated from analogous multistep syntheses).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, Ar-H), 5.54 (dd, J = 12.0 Hz, 1H, pyrazoline-CH), 4.32 (s, 2H, CH₂-N), 3.98 (t, J = 8.8 Hz, 2H, pyrazoline-CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 162.3 (C-F), 147.2 (triazole-C), 134.5–116.2 (Ar-C), 55.1 (pyrazoline-CH₂).

- HRMS : m/z calculated for C₃₂H₂₆FN₇O₄S₂ [M+H]⁺: 655.1472, found: 655.1471.

Q & A

Q. What are the critical synthetic steps and intermediates for preparing this compound?

The synthesis involves sequential heterocyclic ring formation, thioether linkage, and functional group coupling. Key steps include:

- Pyrazole ring cyclization : Reacting 4-fluorophenyl hydrazine with thiophene-2-carboxaldehyde under acidic conditions to form the dihydropyrazole core .

- Triazole-thioether formation : Coupling the pyrazole intermediate with a thioacetamide derivative via nucleophilic substitution (e.g., using α-haloketones) .

- Nitrobenzamide conjugation : Reacting the triazole-thioether intermediate with 4-nitrobenzoyl chloride in anhydrous DMF . Monitoring: Use TLC to track intermediates, and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural validation?

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/thiophene), methyl groups (δ 2.3–2.5 ppm for m-tolyl), and amide protons (δ 10.2–10.8 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

- X-ray crystallography : Resolve stereochemistry of the dihydropyrazole and triazole rings .

Q. How to design preliminary assays for evaluating biological activity?

- Anticancer : Screen against NCI-60 cell lines using MTT assays, focusing on GI₅₀ values (e.g., compare activity of thiophene vs. furan analogs) .

- Antimicrobial : Test via microdilution against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .

- Dose-response curves : Use 0.1–100 µM ranges to determine IC₅₀ .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across studies?

Discrepancies may arise from:

- Cell line variability : Test compound against isogenic pairs (e.g., wild-type vs. P-gp overexpressing cells) to assess efflux pump effects .

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free) .

- Metabolic stability : Perform hepatic microsome assays (human vs. rodent) to identify species-specific degradation .

Q. What computational strategies optimize reaction yields or predict SAR?

- Reaction path modeling : Use DFT calculations (e.g., Gaussian 16) to simulate pyrazole cyclization transition states and identify optimal catalysts (e.g., p-TsOH vs. HCl) .

- QSAR studies : Train models on triazole-pyrazole derivatives to correlate substituents (e.g., electron-withdrawing nitro groups) with anticancer activity .

- Docking simulations : Map nitrobenzamide interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina .

Q. How to modify the structure to improve pharmacokinetics without losing efficacy?

- Prodrug design : Replace nitro group with bioreducible moieties (e.g., amidoxime) to enhance solubility and reduce toxicity .

- Bioisosteres : Substitute thiophene with selenophene to modulate LogP and CYP450 interactions .

- PEGylation : Attach polyethylene glycol to the triazole methyl group to prolong half-life .

Methodological Considerations

Q. What strategies mitigate byproduct formation during thioether coupling?

- Temperature control : Maintain 0–5°C during α-bromoketone addition to prevent disulfide byproducts .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to block unwanted nucleophilic attacks .

- Catalyst screening : Compare yields with bases like Et₃N vs. DBU; DBU reduces thiol oxidation .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) to stabilize compound-target complexes (e.g., kinases) .

- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.